molecular formula C10H16O4 B13463029 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid

1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid

Cat. No.: B13463029
M. Wt: 200.23 g/mol
InChI Key: OEXHNEABOHYWPE-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. The compound has a molecular weight of 200.23 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane derivatives, including 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid, has been reported in the literature. These compounds exhibit intriguing conformational and configurational aspects due to their helical disposition of the six-membered rings . One study highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction. Another research focuses on the synthesis of chiral spiroacetals from carbohydrates, demonstrating the versatility of carbohydrates as precursors for complex spirocyclic structures.

Industrial Production Methods: Industrial production methods for 1,8-Dioxaspiro[5 the synthesis of similar spiro compounds often involves multi-step processes, including the use of high-resolution mass spectroscopy and nuclear magnetic resonance for characterization .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique cyclic structure allows it to participate in complex reaction mechanisms .

Common Reagents and Conditions: Common reagents used in the reactions of spiro compounds include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the Diels-Alder reaction can lead to the formation of complex spirocyclic structures .

Scientific Research Applications

1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Research exploring spirocyclic derivatives of ciprofloxacin indicates the potential of these compounds as antibacterial agents. Another study highlights the efficient synthesis of nitrogen-containing spiro heterocycles, which have applications in various research fields.

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its unique cyclic structure, which allows it to bind to biological targets and modulate their activity. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown.

Comparison with Similar Compounds

Similar Compounds:

  • 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
  • 1,7-Dioxaspiro[5.5]undecane
  • 1,5-Dioxaspiro[5.5]undecane-2,4-dione

Uniqueness: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is unique due to its specific cyclic structure and the presence of carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

1,8-dioxaspiro[5.5]undecane-4-carboxylic acid

InChI

InChI=1S/C10H16O4/c11-9(12)8-2-5-14-10(6-8)3-1-4-13-7-10/h8H,1-7H2,(H,11,12)

InChI Key

OEXHNEABOHYWPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CCO2)C(=O)O)COC1

Origin of Product

United States

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